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Compound of Interest

Compound Name: 1-lodo-3-phenylpropane

Cat. No.: B1597414

An In-Depth Technical Guide to 1-lodo-3-phenylpropane: Properties, Synthesis, and
Reactivity for the Research Scientist

Introduction

1-lodo-3-phenylpropane, also known as 3-iodopropylbenzene, is an organoiodine compound
with the chemical formula CeHs(CHz2)sl. This versatile molecule serves as a crucial building
block and intermediate in a multitude of synthetic organic chemistry applications, ranging from
the construction of complex carbon skeletons to the development of novel pharmaceutical
agents and functionalized materials.[1] Its utility stems from the inherent reactivity of the
carbon-iodine (C-I) bond, where the iodine atom functions as an excellent leaving group in
nucleophilic substitution reactions and facilitates the formation of organometallic reagents.

This technical guide provides a comprehensive overview of the core chemical properties,
spectroscopic signature, synthesis, and characteristic reactivity of 1-lodo-3-phenylpropane. It
is intended to serve as a practical resource for researchers, chemists, and drug development
professionals, offering field-proven insights and detailed experimental protocols to enable its
effective application in the laboratory.

Physicochemical and Spectroscopic Profile

The physical state of 1-lodo-3-phenylpropane at room temperature is typically an oil, though it
can be crystallized.[1] It is characterized by a set of distinct physical and spectroscopic
properties that are essential for its identification and handling. The compound is noted to be
sensitive to light, which necessitates proper storage to prevent degradation.[2]
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Core Physicochemical Data

A summary of the key physicochemical properties of 1-lodo-3-phenylpropane is presented
below for quick reference.

Property Value Source(s)
CAS Number 4119-41-9 [3]
Molecular Formula CoHaal [2][3]
Molecular Weight 246.09 g/mol [4]

Density ~1.530 - 1.561 g/mL at 25 °C [1]

. ) 248 °C at 760 mmHg; 137-140
Boiling Point [11[2]
°C at 20 Torr

Melting Point 54-56 °C [1][2]
Flash Point ~110 °C (230 °F) - closed cup
Refractive Index (n20/D) 1.5820 [2]

- Soluble in chloroform; very
Solubility ) ] [1]
slightly soluble in methanol

Spectroscopic Signature

The structural identity of 1-lodo-3-phenylpropane is unequivocally confirmed by a combination
of spectroscopic techniques.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum exhibits characteristic signals for the phenyl and
propyl moieties. Aromatic protons of the phenyl ring typically appear as a multiplet in the
range of 7.2—7.4 ppm. The methylene protons adjacent to the iodine atom are deshielded
and resonate downfield, while the other methylene groups of the propyl chain appear at
distinct chemical shifts.[1]
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o 13C NMR: The carbon spectrum shows distinct signals for the aromatic carbons, the three
aliphatic carbons of the propyl chain, and notably, the carbon atom bonded to iodine,
which has a characteristic chemical shift.[5]

« Infrared (IR) Spectroscopy: The IR spectrum displays key absorption bands that confirm its
structure. These include aromatic C—H stretching vibrations near 3030 cm~1, aliphatic C—H
stretches between 2850-2950 cm~1, and C=C stretching from the aromatic ring around 1600
cm~1, The C-I stretching vibration is typically observed in the lower frequency region of the
spectrum (500-600 cm~1).[1]

e Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M*) at an m/z
value of 246, which corresponds to its molecular weight.[1]

Synthesis of 1-lodo-3-phenylpropane: The
Finkelstein Reaction

The most common and efficient laboratory-scale synthesis of 1-lodo-3-phenylpropane is
achieved via the Finkelstein reaction.[6] This Sn2 reaction involves a halide exchange, typically
converting the more readily available 3-phenylpropyl bromide or chloride into the desired
iodide.[1][6] The reaction is driven to completion by exploiting the differential solubility of the
halide salts; sodium iodide (Nal) is soluble in the acetone solvent, while the resulting sodium
bromide (NaBr) or sodium chloride (NaCl) is not and precipitates out of solution, thereby
shifting the equilibrium toward the product according to Le Chéatelier's principle.[6][7]

Synthesis Workflow Diagram
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Caption: Workflow for the synthesis of 1-lodo-3-phenylpropane via the Finkelstein reaction.
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Detailed Experimental Protocol: Finkelstein Synthesis

» Materials:
o 3-Phenylpropyl bromide (1 equivalent)
o Sodium iodide (1.5 equivalents)
o Anhydrous acetone
o Diethyl ether
o 5% aqueous sodium thiosulfate (Na2S20s3) solution
o Saturated aqueous sodium chloride (brine)
o Anhydrous magnesium sulfate (MgSOa)
» Procedure:

o Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic
stir bar, add 3-phenylpropyl bromide and anhydrous acetone. The volume of acetone
should be sufficient to dissolve the starting materials (approximately 5-10 mL per gram of
alkyl bromide).

o Addition of Reagent: Add sodium iodide to the stirring solution.

o Reaction Execution: Heat the reaction mixture to reflux. A white precipitate (NaBr) will
begin to form. Allow the reaction to proceed for several hours (typically 3-12 hours),
monitoring its progress by Thin Layer Chromatography (TLC).

o Initial Work-up: Once the reaction is complete, cool the mixture to room temperature.
Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a
small amount of fresh acetone.

o Solvent Removal: Combine the filtrate and washings, and remove the acetone using a
rotary evaporator.
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o Extraction: Redissolve the resulting residue in diethyl ether. Transfer the solution to a
separatory funnel and wash sequentially with water, 5% aqueous sodium thiosulfate (to
remove any trace iodine), and finally with brine.

o Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure to yield the crude product. The 1-lodo-3-
phenylpropane can be further purified by vacuum distillation or column chromatography
on silica gel if necessary.

Reactivity and Synthetic Applications

The synthetic utility of 1-lodo-3-phenylpropane is primarily dictated by the C-I bond. As iodide
is an excellent leaving group, the molecule readily participates in nucleophilic substitution
reactions. Furthermore, it can be converted into an organometallic species for subsequent
carbon-carbon bond formation.

Key Reactivity Pathways
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Caption: Major reactivity pathways for 1-lodo-3-phenylpropane in organic synthesis.

Nucleophilic Substitution: Williamson Ether Synthesis

1-lodo-3-phenylpropane is an excellent substrate for the Williamson ether synthesis, an Sn2
reaction that forms ethers from an organohalide and an alkoxide.[8][9][10] The primary nature
of the alkyl iodide minimizes competing elimination reactions, leading to good yields of the
desired ether product.[8][11]

o Detailed Experimental Protocol: Synthesis of 3-Phenylpropyl Methyl Ether

o Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), prepare a solution of sodium methoxide. This can be done by carefully
adding sodium metal (1.1 equivalents) to anhydrous methanol.[9][12] Ensure the reaction
is complete (all sodium has dissolved).

o Reaction: Cool the sodium methoxide solution in an ice bath. Add 1-lodo-3-
phenylpropane (1 equivalent) dropwise to the stirring solution.

o Execution: After the addition is complete, allow the mixture to warm to room temperature
and then heat to reflux for 2-4 hours, monitoring by TLC.

o Work-up: Cool the reaction mixture and carefully pour it into cold water.[9]

o Extraction and Purification: Transfer the mixture to a separatory funnel and extract with
diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over
anhydrous MgSOeu, filter, and concentrate via rotary evaporation. Purify the resulting ether
by fractional distillation.[9]

Grignard Reagent Formation

The reaction of 1-lodo-3-phenylpropane with magnesium metal in an anhydrous ether solvent
(like diethyl ether or THF) yields the corresponding Grignard reagent, 3-
phenylpropylmagnesium iodide.[13] This organometallic compound is a potent nucleophile and
a strong base, widely used to form new carbon-carbon bonds by reacting with electrophiles
such as aldehydes, ketones, and esters.[13]
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o Causality Behind Experimental Choices:

o Anhydrous Conditions: Grignard reagents react readily with protic solvents, including
water and alcohols.[13] Therefore, all glassware must be rigorously dried (e.g., flame-dried
under vacuum), and anhydrous solvents must be used to prevent quenching the reagent.
[14]

o Initiation: The reaction can sometimes be slow to start. Adding a small crystal of iodine can
help activate the magnesium surface.[14]

Palladium-Catalyzed Coupling Reactions

1-lodo-3-phenylpropane is an effective coupling partner in various palladium-catalyzed cross-
coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[1] These reactions are
cornerstones of modern organic synthesis for constructing C(sp3)—-C(sp?), C(sp3)—-C(sp), and
C(sp?®)—-C(sp?®) bonds, making the title compound a valuable precursor for creating more
complex molecular architectures.[1][15]

Handling, Storage, and Safety

o Safety: 1-lodo-3-phenylpropane is classified as an irritant, causing skin and serious eye
irritation.[16] Appropriate personal protective equipment (PPE), including safety goggles,
gloves, and a lab coat, must be worn during handling. All manipulations should be performed
in a well-ventilated fume hood.

o Storage: Due to its sensitivity to light, 1-lodo-3-phenylpropane should be stored in an
amber-colored bottle in a cool, dark, and dry place.[2] For long-term storage, refrigeration
under an inert atmosphere is recommended. It is classified as a combustible liquid.

Conclusion

1-lodo-3-phenylpropane is a highly valuable and versatile reagent in the arsenal of the
synthetic chemist. Its well-defined physicochemical properties and predictable reactivity,
centered on the labile carbon-iodine bond, allow for its reliable application in nucleophilic
substitutions, organometallic preparations, and cross-coupling reactions. A thorough
understanding of its synthesis, handling requirements, and reaction scope, as detailed in this
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guide, empowers researchers to effectively leverage this compound in the pursuit of novel
chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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